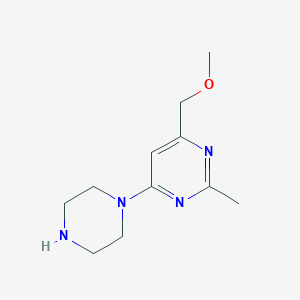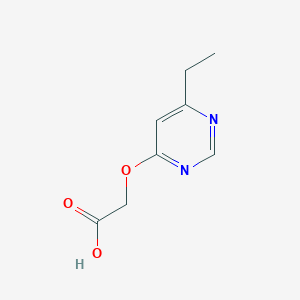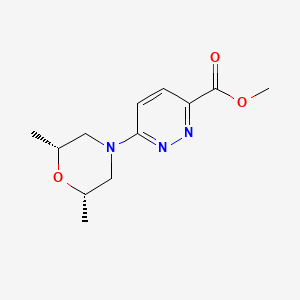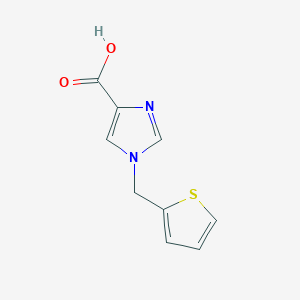
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, also known as TIC, is an organic compound belonging to the imidazole family. It is a colorless solid that is soluble in water and other organic solvents. TIC is widely used in scientific research and has a wide range of applications in the fields of biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
Luminescence and Magnetism in Metal-Organic Frameworks (MOFs)
A study explored the synthesis of a terthiophene-based imidazole luminophore and its application in creating a new Metal-Organic Framework (MOF) that exhibits both luminescence and magnetic behaviors. This MOF was synthesized under solvothermal conditions, utilizing manganese and showcasing a unique structural configuration that supports ligand-based emission and metal-based magnetism (Wang et al., 2021).
Synthesis of Heterocyclic Compounds
Research highlighted the synthesis of novel thiophene-containing compounds, which are recognized for their versatile biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis involves thiophene and benzimidazole or 1,2,4-triazole moieties, demonstrating the potential of thiophene derivatives in creating bioactive compounds (Mabkhot et al., 2017).
Hydrogen-Bonded Luminescent Assemblies
Another study reports on the synthesis of stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, forming non-covalent complexes with an imidazoline base. These complexes demonstrate significant blue or blue–green photoluminescence in solution, indicating their potential application in luminescent materials (Osterod et al., 2001).
Construction of Coordination Polymers
Research into the construction of coordination polymers utilizing imidazole-based multi-carboxylate ligands has led to the synthesis of structures with diverse architectures. These polymers demonstrate the versatility of imidazole compounds in forming complex structures with potential applications in catalysis, molecular recognition, and more (Guo et al., 2013).
Anticancer Activity Evaluation
A study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity. This research exemplifies the application of imidazole derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer properties (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNFNMPTAAHNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
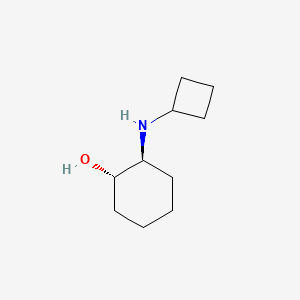


![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)

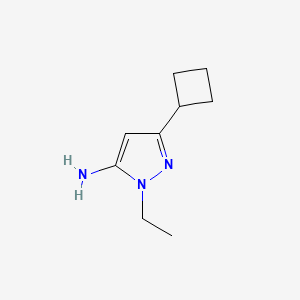

![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
